molecular formula C18H29ClO B1505581 Octadeca-6,9,12-trienoyl chloride CAS No. 54562-14-0

Octadeca-6,9,12-trienoyl chloride

Cat. No. B1505581
CAS RN: 54562-14-0
M. Wt: 296.9 g/mol
InChI Key: MAAVGFJWXMUHAT-UHFFFAOYSA-N
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Description

Octadeca-6,9,12-trienoyl chloride, also known as 6,9,12-Octadecatrienoyl chloride, (Z,Z,Z)-, (6Z,9Z,12Z)-6,9,12-Octadecatrienoyl chloride, γ-Linolenoyl chloride, (Z,Z,Z)-Octadeca-6,9,12-trienoyl chloride, is a product in the category of FA Chlorides . It has a molecular formula of C18H29ClO and a molecular weight of 296.88 .


Synthesis Analysis

Octadeca-6,9,12-trienoyl chloride serves as a versatile reagent for synthesizing organic compounds with various applications, including drug discovery and materials science.


Molecular Structure Analysis

The molecule contains a total of 48 bonds. There are 19 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, and 1 acyl halogenide (aliphatic) .


Chemical Reactions Analysis

A solution of z,z,z-octadeca-6,9,12-trienoyl chloride in methylene chloride was added dropwise to a cooled solution of N-hydroxysuccinimide and triethylamine in methylene chloride .

Scientific Research Applications

Anti-Inflammatory Properties

Octadeca-6,9,12-trienoyl chloride: , also known as GOPO , is a galactolipid isolated from Rosa canina . It has demonstrated significant anti-inflammatory activities, which are particularly beneficial in the treatment of conditions like osteoarthritis and rheumatoid arthritis . The compound’s ability to modulate inflammatory responses makes it a valuable subject for further research in developing anti-inflammatory drugs.

Herbal Medicine Applications

For over two millennia, rose hips from Rosa canina , which contain Octadeca-6,9,12-trienoyl chloride , have been used in herbal medicine. The compound contributes to the antioxidative and anti-inflammatory properties of rose hips, making them effective in traditional remedies for a variety of ailments .

Nutraceutical Potential

The bioactive components of Octadeca-6,9,12-trienoyl chloride suggest its potential as a nutraceutical ingredient. Its presence in rose hips, which are consumed for their health benefits, points to its role in promoting overall wellness and possibly preventing chronic diseases .

Research on Essential Fatty Acids

Octadeca-6,9,12-trienoyl chloride: is related to essential fatty acids like linoleic acid and α-linolenic acid, which are vital for human health. Research on this compound can provide insights into the metabolic pathways and health benefits of essential fatty acids .

Anti-Diabetic Research

Studies have indicated that compounds like Octadeca-6,9,12-trienoyl chloride have anti-diabetic properties. Investigating its effects on glucose metabolism and insulin sensitivity could lead to new treatments for diabetes .

Functional Foods Development

As a component with anti-inflammatory and antioxidative effects, Octadeca-6,9,12-trienoyl chloride is a candidate for the development of functional foods. These foods aim to deliver additional health benefits beyond basic nutrition .

Future Directions

Octadeca-6,9,12-trienoyl chloride has been used in the formation of easily accessible hydrogen-bonded columnar discotic liquid crystals (LCs) based on tris-benzoimi-dazolyl benzene (TBIB) and commercially available fatty acids . By increasing the length of the fatty acid, the temperature range of liquid crystallinity was tuned . Introducing double bonds in octadecanoic acid lowered the crystallization temperature and increased the temperature range of the mesophase . Furthermore, a polymerizable LC phase was obtained from mixtures of TBIB with a methacrylate-bearing fatty acid, providing an approach for the fabrication of nanoporous polymer films if the methacrylate groups are polymerized .

Mechanism of Action

Biochemical Pathways

It’s worth noting that the compound is a type of fatty acid chloride , which suggests it may be involved in lipid metabolism or other related biochemical pathways.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight of 29688 and boiling point of 382.86ºC could influence its pharmacokinetic profile.

Action Environment

The action of Octadeca-6,9,12-trienoyl chloride could be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it has a specific storage condition in a refrigerator . Other factors such as pH and the presence of other compounds could also potentially influence its action, efficacy, and stability.

properties

IUPAC Name

octadeca-6,9,12-trienoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAVGFJWXMUHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708756
Record name Octadeca-6,9,12-trienoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadeca-6,9,12-trienoyl chloride

CAS RN

54562-14-0
Record name Octadeca-6,9,12-trienoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Linolenoyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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